molecular formula C20H15Cl2FO6 B14793558 Methyl-5-oxooxolan-2-yl]methyl 4-chlorobenzoate

Methyl-5-oxooxolan-2-yl]methyl 4-chlorobenzoate

Cat. No.: B14793558
M. Wt: 441.2 g/mol
InChI Key: CTNZBYHJBWVNHD-ALLBUHFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Deoxy-2-fluoro-2-methyl-D-erythropentonic acid gamma-lactone 3,5-bis(4-chlorobenzoate) typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Fluorination: Introduction of the fluorine atom at the 2-position of the pentonic acid derivative.

    Methylation: Addition of a methyl group to the 2-position.

    Lactonization: Formation of the gamma-lactone ring.

    Esterification: Attachment of the 4-chlorobenzoate groups at the 3 and 5 positions.

Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve large-scale production while maintaining the desired quality and consistency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Deoxy-2-fluoro-2-methyl-D-erythropentonic acid gamma-lactone 3,5-bis(4-chlorobenzoate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The chlorobenzoate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, potassium tert-butoxide, and various amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the replacement of the chlorobenzoate groups with other functional groups, leading to a variety of derivatives.

Scientific Research Applications

(2R)-2-Deoxy-2-fluoro-2-methyl-D-erythropentonic acid gamma-lactone 3,5-bis(4-chlorobenzoate) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of new materials, coatings, and polymers with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-Deoxy-2-fluoro-2-methyl-D-erythropentonic acid gamma-lactone 3,5-bis(4-chlorobenzoate) involves its interaction with specific molecular targets and pathways. The fluorine atom and chlorobenzoate groups play a crucial role in its activity, influencing its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Deoxy-2-fluoro-2-methyl-D-erythropentonic acid gamma-lactone: Lacks the 4-chlorobenzoate groups.

    (2R)-2-Deoxy-2-fluoro-2-methyl-D-erythropentonic acid: Lacks both the gamma-lactone ring and the 4-chlorobenzoate groups.

    2-Deoxy-2-fluoro-D-glucose: A simpler compound with a similar fluorine substitution but different overall structure.

Uniqueness

The presence of both the gamma-lactone ring and the 4-chlorobenzoate groups makes (2R)-2-Deoxy-2-fluoro-2-methyl-D-erythropentonic acid gamma-lactone 3,5-bis(4-chlorobenzoate) unique compared to its analogs. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H15Cl2FO6

Molecular Weight

441.2 g/mol

IUPAC Name

[(4R)-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl 4-chlorobenzoate

InChI

InChI=1S/C20H15Cl2FO6/c1-20(23)16(29-18(25)12-4-8-14(22)9-5-12)15(28-19(20)26)10-27-17(24)11-2-6-13(21)7-3-11/h2-9,15-16H,10H2,1H3/t15?,16?,20-/m1/s1

InChI Key

CTNZBYHJBWVNHD-ALLBUHFWSA-N

Isomeric SMILES

C[C@]1(C(C(OC1=O)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)F

Canonical SMILES

CC1(C(C(OC1=O)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.